An In-Depth Technical Guide to the Structure Elucidation of (1-methyl-1H-indol-4-yl)methanol
An In-Depth Technical Guide to the Structure Elucidation of (1-methyl-1H-indol-4-yl)methanol
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Substituted indoles, such as (1-methyl-1H-indol-4-yl)methanol, are a prevalent motif in numerous biologically active compounds, making their precise characterization paramount. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical processes required for the structural elucidation of (1-methyl-1H-indol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the scientific journey of discovery, emphasizing the "why" behind each experimental choice and interpretive step.
Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Each analytical technique is presented not merely as a procedural step but as a piece of a larger puzzle. The protocols are designed to be self-validating, with cross-verification between different spectroscopic methods ensuring the integrity of the final structural assignment.
The Analytical Challenge: Unveiling the Molecular Architecture
The structure , (1-methyl-1H-indol-4-yl)methanol, presents a distinct set of features: an N-methylated indole core and a hydroxymethyl substituent at the 4-position. Our task is to confirm this connectivity and rule out other potential isomers. This requires a multi-faceted analytical approach, leveraging the unique strengths of various spectroscopic techniques to build a cohesive and irrefutable structural argument.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry (MS) serves as our initial tool to determine the molecular weight and elemental composition of the analyte. The choice of ionization technique is critical; for a relatively small and polar molecule like (1-methyl-1H-indol-4-yl)methanol, a soft ionization method such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and ensure the observation of the molecular ion.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) instrument, is employed.[1]
-
Ionization Mode: Positive ion mode ESI is selected, as the nitrogen atom in the indole ring can be readily protonated.
-
Data Acquisition: The instrument is calibrated, and the full scan spectrum is acquired over a relevant m/z range.
Data Interpretation and Rationale
The primary objective is to identify the protonated molecule, [M+H]⁺. For (1-methyl-1H-indol-4-yl)methanol (C₁₀H₁₁NO), the expected exact mass of the neutral molecule is 161.0841 g/mol . Therefore, the [M+H]⁺ ion should have an m/z of 162.0919. High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass measurement, providing strong evidence for the molecular formula.
A secondary, yet crucial, aspect of the MS analysis is the study of fragmentation patterns, which can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). The fragmentation of indole alkaloids often involves characteristic losses.[2] For our target molecule, potential fragmentation pathways could include the loss of the hydroxyl group as water (-18 Da) or the entire hydroxymethyl group (-31 Da).
| Ion | Calculated Exact Mass (m/z) | Observed m/z (Hypothetical) | Inferred Composition | Interpretation |
| [M+H]⁺ | 162.0919 | 162.0921 | C₁₀H₁₂NO⁺ | Protonated molecular ion |
| [M+H - H₂O]⁺ | 144.0813 | 144.0811 | C₁₀H₁₀N⁺ | Loss of water from the methanol group |
| [M+H - CH₂O]⁺ | 132.0813 | 132.0810 | C₉H₁₀N⁺ | Loss of formaldehyde |
This table presents hypothetical data for illustrative purposes.
Infrared Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically over the range of 4000-400 cm⁻¹.
Data Interpretation and Rationale
For (1-methyl-1H-indol-4-yl)methanol, we expect to see characteristic absorption bands corresponding to the O-H group of the alcohol, the C-H bonds of the aromatic ring and the methyl groups, and the C=C bonds of the indole nucleus. The absence of an N-H stretch (typically around 3400 cm⁻¹) would support the N-methylation of the indole ring.[3]
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Observation for (1-methyl-1H-indol-4-yl)methanol |
| 3500-3200 | O-H stretch (alcohol) | Broad absorption, indicating hydrogen bonding.[4] |
| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands. |
| 2950-2850 | Aliphatic C-H stretch | Bands corresponding to the methyl and methylene groups. |
| 1600-1450 | Aromatic C=C stretch | Characteristic absorptions for the indole ring.[3] |
| 1200-1000 | C-O stretch (alcohol) | A strong band in this region. |
The presence of a broad O-H stretching band and a C-O stretching band would strongly indicate the presence of a hydroxyl group.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the carbon skeleton and the connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is often used as an internal standard.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A suite of experiments is performed:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments. For (1-methyl-1H-indol-4-yl)methanol, we expect to see 10 distinct carbon signals. The chemical shifts provide clues about the electronic environment of each carbon.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C2 | 125-130 | Pyrrole-like carbon, influenced by the adjacent nitrogen. |
| C3 | 100-105 | Electron-rich pyrrole-like carbon. |
| C3a | 128-132 | Bridgehead carbon. |
| C4 | 130-135 | Aromatic carbon bearing the methanol group. |
| C5 | 118-122 | Aromatic C-H. |
| C6 | 120-125 | Aromatic C-H. |
| C7 | 108-112 | Aromatic C-H adjacent to the nitrogen. |
| C7a | 136-140 | Aromatic bridgehead carbon. |
| -CH₂OH | 60-65 | Aliphatic carbon attached to an oxygen atom. |
| N-CH₃ | 30-35 | N-methyl group. |
Note: These are predicted chemical shift ranges based on known data for substituted indoles.[7]
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling, and integration.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H2 | 7.0-7.2 | d | 1H | Pyrrole proton, coupled to H3. |
| H3 | 6.4-6.6 | d | 1H | Pyrrole proton, coupled to H2. |
| H5 | 7.2-7.4 | d | 1H | Aromatic proton, coupled to H6. |
| H6 | 7.0-7.2 | t | 1H | Aromatic proton, coupled to H5 and H7. |
| H7 | 7.5-7.7 | d | 1H | Aromatic proton, coupled to H6. |
| -CH₂OH | 4.7-4.9 | s | 2H | Methylene protons adjacent to an oxygen. |
| -OH | Variable | br s | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent. |
| N-CH₃ | 3.7-3.9 | s | 3H | N-methyl protons. |
Note: Predicted chemical shifts and multiplicities are based on analogous structures.[7]
2D NMR for Unambiguous Assignments
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between H2 and H3, and between H5, H6, and H7, confirming the connectivity within the pyrrole and benzene rings, respectively.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for determining the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[2] Key expected HMBC correlations for (1-methyl-1H-indol-4-yl)methanol include:
-
The N-CH₃ protons to C2 and C7a.
-
The -CH₂OH protons to C3a, C4, and C5.
-
H7 to C5 and C3a.
-
H5 to C7 and C3a.
-
These long-range correlations are critical for unequivocally placing the N-methyl and 4-hydroxymethyl groups on the indole scaffold.
Conclusion: A Cohesive Structural Narrative
The structure elucidation of (1-methyl-1H-indol-4-yl)methanol is a systematic process of evidence gathering and logical deduction. High-resolution mass spectrometry provides the molecular formula, while FTIR spectroscopy confirms the presence of key functional groups. The detailed connectivity is then meticulously pieced together using a suite of 1D and 2D NMR experiments. The congruence of data from these independent analytical techniques provides a high degree of confidence in the final structural assignment. This in-depth guide illustrates a robust and reliable workflow that is applicable to the structural characterization of a wide range of novel chemical entities in the field of drug discovery and development.
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